molecular formula C9H10ClNO2 B172696 (4-Chloro-benzylamino)-acetic acid CAS No. 114479-33-3

(4-Chloro-benzylamino)-acetic acid

Cat. No.: B172696
CAS No.: 114479-33-3
M. Wt: 199.63 g/mol
InChI Key: AEUCLXJGFMJQMP-UHFFFAOYSA-N
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Description

(4-Chloro-benzylamino)-acetic acid is an organic compound characterized by the presence of a benzylamine group substituted with a chlorine atom at the para position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzylamino)-acetic acid typically involves the reaction of 4-chlorobenzylamine with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a base to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-Chlorobenzylamine+Chloroacetic acid(4-Chloro-benzylamino)-acetic acid\text{4-Chlorobenzylamine} + \text{Chloroacetic acid} \rightarrow \text{this compound} 4-Chlorobenzylamine+Chloroacetic acid→(4-Chloro-benzylamino)-acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the benzylamine group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Chloro-benzylamino)-acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-benzylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylamine: A related compound with similar structural features but lacking the acetic acid moiety.

    4-Chlorobenzoic acid: Another related compound with a carboxylic acid group but without the benzylamine group.

Uniqueness

(4-Chloro-benzylamino)-acetic acid is unique due to the presence of both the benzylamine and acetic acid moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUCLXJGFMJQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328767
Record name N-[(4-Chlorophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114479-33-3
Record name N-[(4-Chlorophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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